GSK-3β Independence: A Critical Mechanistic Distinction from CHIR-99021
BML-284 activates Wnt/β-catenin signaling without inhibiting GSK-3β at physiologically relevant concentrations. This stands in stark contrast to the widely used Wnt activator CHIR-99021, which is a potent ATP-competitive GSK-3α/β inhibitor . BML-284 does not inhibit GSK-3β (IC₅₀ >60 µM), whereas CHIR-99021 inhibits GSK-3β with an IC₅₀ of approximately 10 nM . GSK-3β inhibition by CHIR-99021 triggers off-target effects on insulin signaling, glycogen metabolism, and neurodevelopment; BML-284 avoids these confounding variables [1].
| Evidence Dimension | GSK-3β inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ >60 µM |
| Comparator Or Baseline | CHIR-99021: IC₅₀ = 10 nM for GSK-3α/β |
| Quantified Difference | BML-284 exhibits >6,000-fold lower potency for GSK-3β inhibition. |
| Conditions | Recombinant GSK-3β enzymatic activity assay |
Why This Matters
For researchers studying Wnt signaling in systems where GSK-3β has additional roles—such as insulin-secreting β-cells, neurons, or circadian biology—BML-284 provides a cleaner tool for isolating canonical Wnt effects.
- [1] Liu, J., et al. A small-molecule agonist of the Wnt signaling pathway. Angew. Chem. Int. Ed. Engl. 2005, 44(13), 1987–1990. View Source
